

Spectroscopic Profile of 2-Bromononane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromononane

Cat. No.: B1329715

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **2-Bromononane** ($C_9H_{19}Br$), a secondary alkyl halide. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The data is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Bromononane**, both 1H and ^{13}C NMR provide critical information about its carbon-hydrogen framework.

1H NMR Spectroscopy Data

The 1H NMR spectrum of **2-Bromononane** is characterized by signals corresponding to the different proton environments in the molecule. The electronegative bromine atom significantly deshields the proton on the second carbon (C2-H), shifting its signal downfield. The signals for the protons on the long alkyl chain appear in the typical upfield region.

Table 1: 1H NMR Data for **2-Bromononane** (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.10	Sextet	1H	CH-Br (C2-H)
~1.70	Doublet	3H	CH ₃ (C1-H ₃)
~1.85 - 1.75	Multiplet	2H	CH ₂ (C3-H ₂)
~1.40 - 1.20	Multiplet	10H	(CH ₂) ₅ (C4-C8-H ₂)
~0.90	Triplet	3H	CH ₃ (C9-H ₃)

Note: The predicted values are based on the analysis of similar bromoalkanes. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the bromine (C2) is significantly shifted downfield due to the halogen's electronegativity.

Table 2: ¹³C NMR Data for **2-Bromononane**

Chemical Shift (δ , ppm)	Assignment
~55	C2 (CH-Br)
~39	C3
~32	C7
~29	C5, C6
~27	C4
~25	C1
~23	C8
~14	C9

Note: Data sourced from publicly available spectra.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Bromononane** is dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: IR Spectroscopy Data for **2-Bromononane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (CH ₂)
1375	Medium	C-H bending (CH ₃)
~650 - 550	Strong	C-Br stretching

Note: Characteristic absorption bands for alkyl halides.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of **2-Bromononane** is the presence of two molecular ion peaks of almost equal intensity, M⁺ and M⁺₂, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Mass Spectrometry Data for **2-Bromononane**

m/z	Relative Intensity (%)	Assignment
208 / 206	Low	$[\text{C}_9\text{H}_{19}\text{Br}]^+$ (Molecular Ion, M ⁺ /M+2)
127	Moderate	$[\text{C}_9\text{H}_{19}]^+$ (Loss of Br)
71	High	$[\text{C}_5\text{H}_{11}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
43	100	$[\text{C}_3\text{H}_7]^+$ (Base Peak)
41	High	$[\text{C}_3\text{H}_5]^+$

Note: Fragmentation data is based on typical patterns for bromoalkanes and publicly available spectral data.[\[4\]](#)[\[5\]](#)

Experimental Protocols

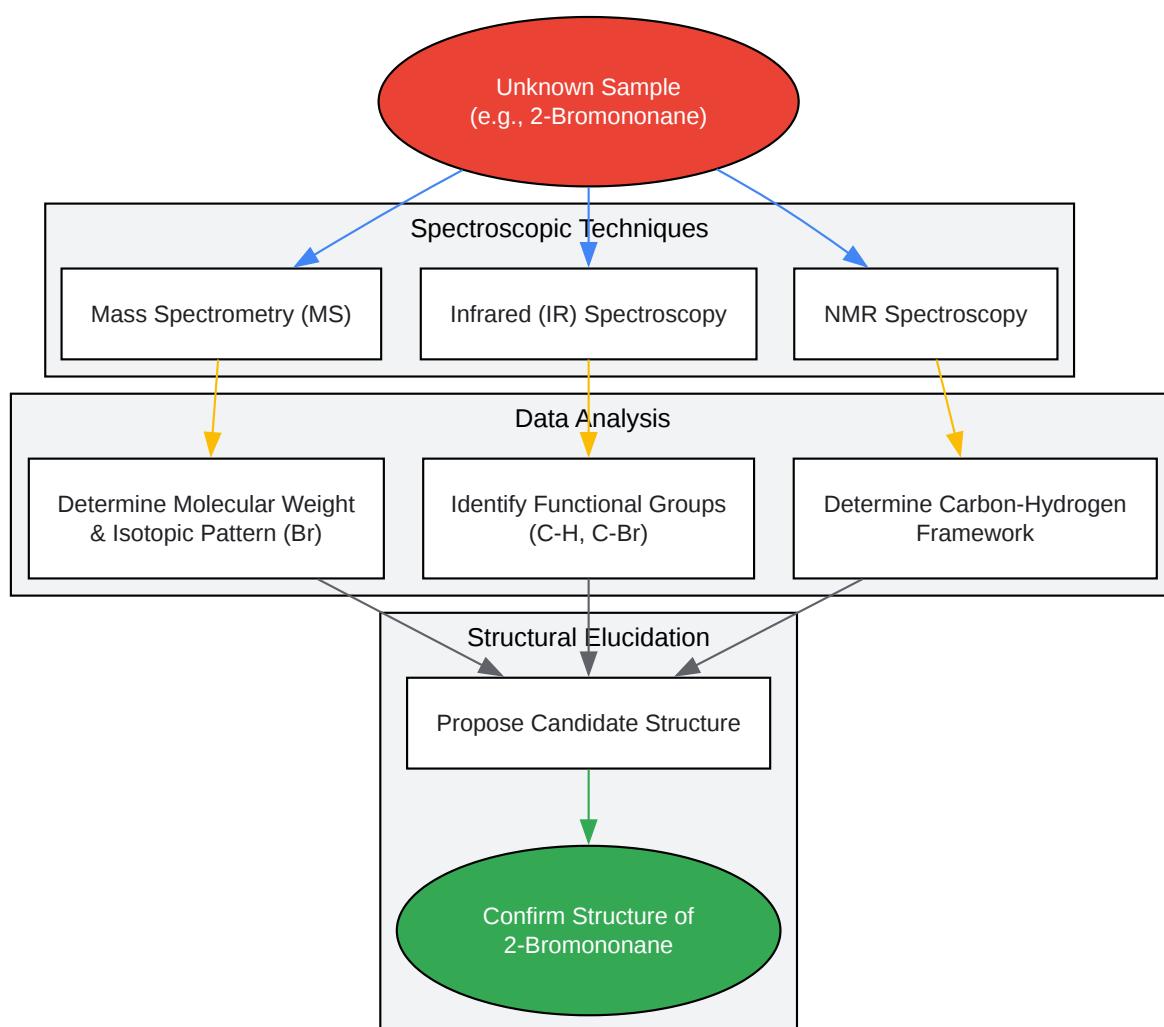
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2-Bromononane** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Varian A-60D or a more modern equivalent (e.g., 400 MHz).[\[4\]](#)
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width

(e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay may be required.

IR Spectroscopy Protocol


- Sample Preparation (Neat): As **2-Bromononane** is a liquid at room temperature, a "neat" spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[\[4\]](#)
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The typical range for analysis is $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
- Ionization: Electron Ionization (EI) is a common method for analyzing bromoalkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an unknown compound, such as **2-Bromononane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Bromononane | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromononane [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromononane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329715#spectroscopic-data-of-2-bromononane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com